REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([C:12](O)=[O:13])[CH2:6][CH2:5]2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][CH:7]([CH2:12][OH:13])[CH2:6][CH2:5]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
11.4 g
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Type
|
reactant
|
Smiles
|
NC=1C=C2CCC(OC2=CC1)C(=O)O
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Name
|
|
Quantity
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6.64 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was refluxed for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
|
quenched with ethyl acetate and 150 mL of 1 N HCl
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Type
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ADDITION
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Details
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Sufficient 12 N HCl was added
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Type
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DISSOLUTION
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Details
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to completely dissolve all of the inorganic precipitates
|
Type
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EXTRACTION
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Details
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The aqueous phase was extracted twice with ethyl acetate
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Type
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WASH
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Details
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washed twice with brine
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Type
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CONCENTRATION
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Details
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concentrated in vacuo to an oil
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Type
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DISTILLATION
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Details
|
This oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2CCC(OC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.28 g | |
YIELD: PERCENTYIELD | 87.6% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |